molecular formula C14H17N3O2S B1345302 Ethyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate CAS No. 910037-27-3

Ethyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate

Cat. No.: B1345302
CAS No.: 910037-27-3
M. Wt: 291.37 g/mol
InChI Key: CBEGYEOZJHWLKV-UHFFFAOYSA-N
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Description

Ethyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate is a heterocyclic compound that contains a thieno[3,2-d]pyrimidine core fused with a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. The thieno[3,2-d]pyrimidine scaffold is known for its diverse biological activities, making it a valuable structure in drug discovery and development.

Biochemical Analysis

Biochemical Properties

Ethyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit cytochrome bd oxidase, an enzyme involved in the respiratory chain of Mycobacterium tuberculosis . This inhibition disrupts the energy metabolism of the bacterium, making it a potential candidate for tuberculosis treatment. Additionally, the compound interacts with ATP-binding sites, affecting the energy balance within cells .

Cellular Effects

This compound influences various cellular processes. It has been observed to induce cytotoxic effects in cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells . The compound affects cell signaling pathways, leading to apoptosis (programmed cell death) and inhibition of cell proliferation. Furthermore, it alters gene expression related to cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with specific biomolecules. It binds to the active site of cytochrome bd oxidase, inhibiting its activity and disrupting the electron transport chain . This inhibition leads to a decrease in ATP production, affecting cellular energy metabolism. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, maintaining its activity over extended periods . It undergoes gradual degradation when exposed to light and high temperatures. Long-term studies have shown that the compound can induce sustained cytotoxic effects in cancer cells, with minimal resistance development .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and reduction of bacterial load in tuberculosis models . At high doses, it can cause toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range maximizes therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels. The compound’s metabolism can influence its pharmacokinetics and overall efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can accumulate in certain tissues, such as the liver and kidneys, where it exerts its therapeutic effects . The compound’s distribution is influenced by its chemical properties, including solubility and affinity for transport proteins .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It is primarily localized in the mitochondria, where it interacts with components of the electron transport chain . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to the mitochondria. The compound’s activity within the mitochondria is crucial for its therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants to facilitate the cyclization process. Another approach involves the use of dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thieno[3,2-d]pyrimidine derivatives .

Scientific Research Applications

Ethyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Ethyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the combination of biological activities it exhibits, making it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 1-thieno[3,2-d]pyrimidin-4-ylpiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-2-19-14(18)10-3-6-17(7-4-10)13-12-11(5-8-20-12)15-9-16-13/h5,8-10H,2-4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBEGYEOZJHWLKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC=NC3=C2SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640414
Record name Ethyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910037-27-3
Record name Ethyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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